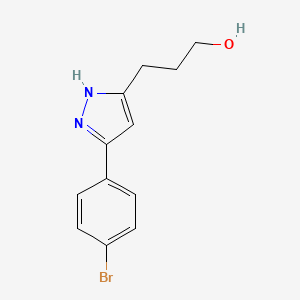

3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol

CAS No.: 125161-02-6

Cat. No.: VC2062856

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125161-02-6 |

|---|---|

| Molecular Formula | C12H13BrN2O |

| Molecular Weight | 281.15 g/mol |

| IUPAC Name | 3-[3-(4-bromophenyl)-1H-pyrazol-5-yl]propan-1-ol |

| Standard InChI | InChI=1S/C12H13BrN2O/c13-10-5-3-9(4-6-10)12-8-11(14-15-12)2-1-7-16/h3-6,8,16H,1-2,7H2,(H,14,15) |

| Standard InChI Key | LGUVGJXBBQASQE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NNC(=C2)CCCO)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=C2)CCCO)Br |

Introduction

Structural Characteristics

Chemical Composition and Identification

3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol features a complex structure combining multiple functional groups. Based on systematic analysis, this compound would have the following characteristics:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₂H₁₃BrN₂O | Combined formula of pyrazole core, bromophenyl group, and propanol chain |

| Molecular Weight | 281.15 g/mol | Calculated based on atomic weights |

| IUPAC Name | 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol | Systematic nomenclature |

| Structural Elements | Pyrazole ring, 4-bromophenyl group, propan-1-ol chain | Three primary structural components |

The structure can be visualized as a pyrazole ring with two key substituents: a 4-bromophenyl group at position 3 and a propan-1-ol chain at position 5. This arrangement creates a molecule with balanced lipophilic and hydrophilic regions, contributing to its potential drug-like properties.

Key Functional Groups

The compound contains several functional groups that contribute significantly to its chemical and biological properties:

-

The pyrazole ring: A five-membered heterocycle containing two adjacent nitrogen atoms, providing a scaffold common in many pharmaceutical agents . The N-H bond in the 1H-pyrazole acts as a hydrogen bond donor.

-

The 4-bromophenyl group: The bromine substituent at the para position of the phenyl ring enhances lipophilicity and may participate in halogen bonding with biological targets. Halogenated compounds often demonstrate increased metabolic stability and improved target binding affinity.

-

The propan-1-ol chain: This flexible three-carbon chain terminates in a primary alcohol group, introducing hydrophilicity and providing additional hydrogen bonding capabilities through the hydroxyl group.

These structural elements collectively determine the compound's physicochemical properties and potential biological activities, positioning it as a molecule of interest for medicinal chemistry applications.

Synthesis Methods

Hydrazone-Based Synthesis

Based on methodologies reported for similar compounds, one efficient approach to synthesizing 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol would involve hydrazone-based reactions . This method typically involves the reaction of hydrazones derived from aryl aldehydes with substituted ketones in the presence of catalytic reagents.

For the target compound, a potential synthetic route would include:

-

Formation of a hydrazone from 4-bromobenzaldehyde and hydrazine

-

Reaction of this hydrazone with an appropriate ketone containing a protected alcohol functionality

-

Cyclization to form the pyrazole ring

-

Deprotection to reveal the terminal alcohol group

The ACS Omega publication demonstrates that such reactions can be conducted in ethanol using catalytic amounts of iodine and/or acid with dimethyl sulfoxide, typically providing good to excellent yields under relatively mild conditions .

Reaction Mechanisms and Conditions

The mechanism for pyrazole formation likely proceeds through several key steps, as outlined in the literature for similar reactions :

-

Nucleophilic attack by the hydrazone nitrogen on the carbonyl carbon

-

Formation of intermediates analogous to those depicted in the research literature

-

Cyclization through attack of the second nitrogen

-

Dehydration to form the pyrazole ring

-

Tautomerization to yield the final aromatic structure

Critical reaction parameters include:

| Parameter | Optimal Conditions | Effect on Reaction |

|---|---|---|

| Solvent | Ethanol | Facilitates dissolution of reagents and supports cyclization |

| Catalyst | I₂/HCl or HCl/H₂SO₄ | Promotes formation of key intermediates |

| Temperature | Reflux (78°C) | Provides energy for cyclization and aromatization |

| Reaction Time | 1-5 hours | Varies based on specific substrates and conditions |

| DMSO Addition | 3-4 equivalents | Enhances reaction rate and yield |

These conditions have been demonstrated to support efficient pyrazole formation in related compounds, with yields ranging from 70% to 85% depending on specific substrates .

Physicochemical Properties

Physical Characteristics

Based on structural analysis and comparison with similar pyrazole derivatives, 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol would likely exhibit the following physical properties:

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Physical State | White to off-white crystalline solid | Common for similar pyrazole compounds |

| Melting Point | 120-150°C | Extrapolated from related structures |

| Solubility | Soluble in ethanol, DMSO, partially soluble in water | Based on functional group analysis |

| Log P | 2.8-3.2 | Calculated from structural components |

| pKa (NH) | 14-16 | Typical for pyrazole NH |

| pKa (OH) | 15-17 | Typical for primary alcohols |

The compound would likely demonstrate moderate lipophilicity due to the bromophenyl group, balanced by the hydrophilic nature of the hydroxyl group and the pyrazole NH.

Chemical Reactivity

The chemical reactivity of 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol can be predicted based on its functional groups:

-

The pyrazole N-H group can participate in:

-

Deprotonation under basic conditions

-

N-alkylation reactions

-

Hydrogen bonding interactions

-

Coordination with metals

-

-

The primary alcohol can undergo:

-

Oxidation to aldehyde or carboxylic acid

-

Esterification with carboxylic acids

-

Etherification

-

Conversion to leaving groups (e.g., tosylate, mesylate)

-

-

The bromine atom on the phenyl ring provides a site for:

-

Metal-catalyzed coupling reactions (Suzuki, Stille, Negishi)

-

Nucleophilic aromatic substitution under specific conditions

-

Halogen-metal exchange reactions

-

These reactive sites offer multiple opportunities for chemical modifications and derivatization, enhancing the compound's utility as a synthetic intermediate for developing more complex structures.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol would be influenced by specific structural features:

| Structural Element | Potential Contribution to Activity |

|---|---|

| Pyrazole Core | Key pharmacophore; contributes to target binding and specificity |

| 4-Bromophenyl Group | Enhances lipophilicity; potential for halogen bonding; influences electronic distribution |

| Position of Bromine | Para substitution affects electron distribution and molecular geometry |

| Propanol Chain | Provides flexibility; hydroxyl group offers hydrogen bonding capability |

| Chain Length | Three-carbon spacer creates specific distance between functional groups |

Modifications to these structural elements could be used to modulate biological activity and optimize pharmacokinetic properties. For example, replacing the bromine with other halogens or altering the length of the propanol chain might yield derivatives with enhanced potency or selectivity for specific targets.

| Parameter | Value for Target Compound | Lipinski Criterion | Compliance |

|---|---|---|---|

| Molecular Weight | 281.15 g/mol | <500 g/mol | Yes |

| Log P | ~2.8-3.2 | ≤5 | Yes |

| H-bond Donors | 2 (pyrazole NH, OH) | ≤5 | Yes |

| H-bond Acceptors | 3 (2×N, O) | ≤10 | Yes |

| Rotatable Bonds | 4 | - | - |

These characteristics suggest favorable drug-like properties, indicating potential for oral bioavailability and good pharmacokinetic behavior. The compound could serve as a valuable lead structure for medicinal chemistry optimization programs targeting various therapeutic areas.

Current Research Status

Research Progress

While direct research on 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol appears limited in the current literature, significant advances have been made in the broader field of pyrazole chemistry:

-

Synthetic methodologies: Recent publications have detailed efficient approaches to synthesizing structurally related pyrazole derivatives, with particular emphasis on environmentally friendly and high-yielding processes .

-

Biological evaluation: Various pyrazole derivatives have undergone extensive biological testing, revealing structure-activity relationships that could inform the development of our target compound.

-

Mechanistic studies: Investigations into the mechanisms of pyrazole formation have provided valuable insights for optimizing reaction conditions and improving yields .

-

Applications development: Pyrazole derivatives continue to find applications in diverse fields, including pharmaceuticals, agrochemicals, and materials science.

These advances in related areas provide a foundation for developing specific research programs focused on 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol.

Analytical Characterization

Comprehensive characterization of 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol would typically include:

-

Spectroscopic analysis:

-

¹H NMR would show characteristic signals for the pyrazole proton (typically δ 7.0-7.5 ppm), aromatic protons of the bromophenyl group, and the propanol chain protons .

-

¹³C NMR would reveal carbon signals for the pyrazole ring (typically δ 130-150 ppm), bromophenyl carbons, and propanol chain .

-

IR spectroscopy would display characteristic bands for N-H stretching (3300-3500 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), and aromatic C=C stretching.

-

-

Mass spectrometry:

-

High-resolution mass spectrometry would confirm the molecular formula with characteristic isotope patterns for bromine-containing compounds.

-

Fragmentation patterns would likely show loss of the propanol chain and other characteristic fragmentations.

-

-

X-ray crystallography:

These analytical techniques collectively would provide unambiguous structural confirmation and detailed information about the compound's properties.

Future Research Directions

Synthetic Optimization

Future research on 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol could focus on optimizing synthetic methodologies:

-

Development of greener synthesis approaches, minimizing the use of hazardous reagents and solvents

-

Exploration of one-pot, multi-component reactions to streamline the synthetic process

-

Application of flow chemistry techniques to improve efficiency and scalability

-

Investigation of stereoselective modifications for creating optically active derivatives

These efforts would address current challenges in pyrazole synthesis, potentially leading to more efficient and environmentally friendly production methods.

Biological Evaluation

Comprehensive biological assessment of 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol represents a critical area for future investigation:

-

In vitro screening against various biological targets, including enzymes, receptors, and cellular assays

-

Evaluation of anti-inflammatory, analgesic, and antimicrobial activities

-

Assessment of cytotoxicity and potential anticancer properties

-

Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion profiles

-

Structure-activity relationship studies through systematic modification of structural elements

Such investigations would provide valuable insights into the compound's therapeutic potential and guide further development efforts.

Computational Studies

Computational approaches could significantly enhance understanding of 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol:

-

Molecular docking studies to predict interactions with potential biological targets

-

Quantum mechanical calculations to understand electronic properties

-

Molecular dynamics simulations to assess conformational behavior

-

QSAR (Quantitative Structure-Activity Relationship) modeling to predict biological activities

-

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction

These computational methods would complement experimental studies, potentially accelerating the discovery and development process by identifying promising applications and optimization strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume